N-(1-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)methanesulfonamide
Description
This compound features a 1H-indole core substituted at the 4-position with a methanesulfonamide group. The indole’s 1-position is functionalized with a 2-oxoethyl linker attached to a piperazine ring, where one nitrogen bears a methylsulfonyl group. This structure combines sulfonamide and piperazine motifs, which are common in bioactive molecules targeting enzymes or receptors (e.g., kinases, HIV-1 reverse transcriptase) .
Properties
Molecular Formula |
C16H22N4O5S2 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[1-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]indol-4-yl]methanesulfonamide |
InChI |
InChI=1S/C16H22N4O5S2/c1-26(22,23)17-14-4-3-5-15-13(14)6-7-19(15)12-16(21)18-8-10-20(11-9-18)27(2,24)25/h3-7,17H,8-12H2,1-2H3 |
InChI Key |
FHJZRZLYTZROPG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)N3CCN(CC3)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)methanesulfonamide typically involves multiple steps, starting with the preparation of the indole and piperazine intermediates. The key steps include:
Formation of the Indole Intermediate: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Piperazine Substitution: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group.
Methylsulfonylation: The piperazine intermediate is then methylsulfonylated using methylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The indole and piperazine intermediates are coupled using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(1-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, molecular docking studies have shown that similar compounds can bind to multiple sites on target proteins, resulting in mixed inhibition .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Table 1: Key Structural Features of Analogs
Key Observations :
- Delavirdine shares the indole core and methanesulfonamide group but differs in piperazine substitution (pyridinylcarbonyl vs. methylsulfonyl) and indole substitution position (C5 vs. C4) .
- Compound 12 (CAS 1246550-61-7) has an indole core with a 2-oxoethyl-piperazine linker but replaces methanesulfonamide with acetamide and uses a 3-methoxyphenylpiperazine .
- Compounds 6d and 4l lack the indole core but retain sulfonamide/piperazine motifs with distinct substituents influencing activity .
Pharmacological Activity Comparison
Key Observations :
- Delavirdine ’s anti-HIV activity is attributed to its indole-piperazine-sulfonamide architecture, which inhibits viral reverse transcriptase .
- Compound 4l demonstrates potent antitumor activity, likely due to its benzothiazole and nitroimidazole-thioether groups .
- The target compound’s methylsulfonyl-piperazine may enhance metabolic stability compared to analogs with bulkier substituents (e.g., benzhydryl in 6d) .
Physicochemical Properties
Table 3: Physical Properties of Analogs
Biological Activity
N-(1-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)methanesulfonamide, with CAS No. 1630824-67-7, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound features a unique structure comprising an indole ring, a piperazine moiety, and methanesulfonamide groups. The synthesis typically involves multiple steps, starting from the formation of the indole and piperazine components followed by sulfonamide coupling.
General Reaction Scheme:
-
Formation of Piperazine Derivative:
- Piperazine is reacted with a methylsulfonyl halide under basic conditions to yield the methylsulfonyl-piperazine.
-
Indole Coupling:
- The piperazine derivative is then coupled with an appropriate indole precursor using coupling agents like EDC or DCC in DMF.
-
Final Sulfonamide Formation:
- The final compound is obtained by reacting the indole-piperazine intermediate with methanesulfonyl chloride.
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of Enzymes:
- Neuroprotective Effects:
- Antiproliferative Activity:
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and analogs:
Q & A
Q. Q1. What are the recommended synthetic strategies for preparing N-(1-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)methanesulfonamide, and how do reaction conditions influence yield?
Answer: The synthesis of this compound typically involves multi-step reactions. A common approach includes:
- Step 1: Preparation of the piperazine core with a methylsulfonyl group via nucleophilic substitution using methanesulfonyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Step 2: Coupling the piperazine derivative to an indole moiety via a ketone linker. This may involve alkylation or amide bond formation using coupling agents like EDCI/HOBt in DMF .
- Step 3: Final sulfonamide group introduction via sulfonyl chloride intermediates.
Critical Parameters:
- Temperature control during reflux (e.g., 80–100°C) to prevent side reactions .
- Solvent choice (e.g., DMF for polar intermediates, acetonitrile for SN2 reactions) to optimize solubility .
- Purification methods (HPLC or column chromatography) to isolate high-purity products, as impurities can skew biological assay results .
Q. Q2. How can researchers structurally characterize this compound, and what analytical techniques are essential for confirming its identity?
Answer: Key characterization methods include:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR to confirm substituent positions (e.g., methylsulfonyl groups at δ ~3.0 ppm, indole protons at δ ~7.5 ppm) .
- 2D NMR (COSY, HSQC) to resolve overlapping signals in the piperazine and indole regions.
- High-Resolution Mass Spectrometry (HRMS):
- Accurate mass determination to verify molecular formula (e.g., C₁₇H₂₂N₄O₅S₂) .
- Infrared Spectroscopy (IR):
Validation: Cross-reference spectral data with structurally similar compounds (e.g., piperazine-sulfonamide analogs) .
Advanced Research Questions
Q. Q3. What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s potential anti-inflammatory or anticancer activity?
Answer: SAR studies focus on:
- Core Modifications:
- Replace the indole moiety with benzimidazole or carbazole to assess binding affinity changes .
- Vary sulfonyl groups (e.g., 4-methylphenylsulfonyl vs. methylsulfonyl) to evaluate metabolic stability .
- Functional Group Optimization:
- Introduce halogen substituents (e.g., fluorine at the indole 4-position) to enhance target selectivity .
- Biological Assays:
- Enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) .
- Cell viability assays (e.g., MTT on cancer cell lines) paired with molecular docking to identify binding sites .
Contradiction Management: If conflicting activity data arise (e.g., high in vitro but low in vivo efficacy), assess pharmacokinetic factors like solubility or protein binding .
Q. Q4. How can researchers address contradictory data in metabolic stability studies of this compound?
Answer: Contradictions may stem from:
- Species-Specific Metabolism: Compare microsomal stability in human vs. rodent liver fractions .
- Redox Sensitivity: Test stability under varying pH and oxidative conditions (e.g., H₂O₂ exposure) to identify degradation pathways .
- Analytical Artifacts: Validate LC-MS/MS methods using deuterated internal standards to rule out matrix effects .
Mitigation: Use prodrug strategies (e.g., esterification of sulfonamide groups) to enhance metabolic stability .
Q. Q5. What computational methods are used to predict the compound’s interaction with neurological targets (e.g., serotonin receptors)?
Answer:
- Molecular Docking:
- Use AutoDock Vina or Schrödinger Suite to model binding to 5-HT receptors, focusing on piperazine-indole interactions .
- Molecular Dynamics (MD) Simulations:
- Simulate ligand-receptor complexes in lipid bilayers (≥100 ns) to assess binding stability .
- Pharmacophore Modeling:
- Map essential features (e.g., sulfonamide H-bond acceptors, indole aromaticity) for target engagement .
Validation: Cross-check computational predictions with radioligand displacement assays (e.g., [³H]-LSD for 5-HT₂A affinity) .
Methodological Challenges
Q. Q6. How should researchers design experiments to resolve low reproducibility in synthetic yields?
Answer:
- Parameter Screening:
- In-Process Monitoring:
- Scale-Down Validation:
- Reproduce small-scale syntheses (e.g., 100 mg batches) before scaling to gram quantities .
Q. Q7. What in vitro and in vivo models are appropriate for evaluating this compound’s neuroprotective potential?
Answer:
- In Vitro:
- Primary neuronal cultures exposed to oxidative stress (H₂O₂ or glutamate excitotoxicity) .
- SH-SY5Y cells for Alzheimer’s-related tau phosphorylation studies .
- In Vivo:
- Rodent models of ischemia-reperfusion injury to assess blood-brain barrier penetration .
- Microdialysis to measure neurotransmitter modulation (e.g., serotonin, dopamine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
